2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-8-6-14(7-9-15)13-23-18(24)22-12-4-5-16(17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGBFEXGPJRZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The triazole ring is then fused with a pyridine ring using suitable reagents and conditions.
Functional Group Modifications: The resulting intermediate is further modified to introduce the fluorobenzyl and piperidinylsulfonyl groups. This step may involve nucleophilic substitution reactions and other functional group transformations.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.
Chemical Reactions Analysis
2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form new carbon-carbon bonds.
The choice of reagents and reaction conditions depends on the desired transformation and the specific functional groups present in the compound.
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
The table below compares the target compound with structurally related analogs:
Functional Group Impact
Piperidine Sulfonyl Group
- Present in both the target compound and 12a, this group likely enhances solubility and hydrogen-bonding interactions with biological targets.
4-Fluorophenyl Derivatives
- The target compound and compound share fluorophenyl motifs but differ in substitution patterns. The target’s 4-fluorobenzyl group may improve aromatic interactions in hydrophobic binding pockets, whereas ’s piperazinyl-oxoethyl chain introduces conformational flexibility and polar interactions .
Core Heterocycle Variations
- uses a pyridazine core instead of pyridine, reducing ring aromaticity and altering electronic properties. This may affect binding affinity in enzyme-active sites .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 2-[(4-fluorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one, and how can reaction conditions be optimized to improve yield and purity?
- Answer : The synthesis involves critical steps such as alkylation and sulfonylation, where regioselectivity and by-product formation are major challenges. Optimizing alkylation reactions with catalysts (e.g., triethylamine) and solvents (e.g., dioxane) at controlled temperatures (80–100°C) minimizes side reactions. For sulfonylation, stoichiometric control of piperidine-1-sulfonyl chloride and slow addition under inert atmospheres enhances yield. Purity can be improved via column chromatography with gradients of ethyl acetate/hexane and HPLC validation .
Q. Which analytical techniques are most effective for confirming the molecular structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent positions, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography resolves 3D conformation and non-covalent interactions (e.g., hydrogen bonding). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .
Advanced Research Questions
Q. How do structural modifications, such as replacing the piperidine-sulfonyl group with morpholine or azepane rings, impact the compound’s biological activity and target binding?
- Answer : Piperidine’s six-membered ring provides optimal steric bulk for target binding compared to morpholine’s oxygen-containing ring, which increases polarity but reduces lipophilicity. Azepane’s seven-membered ring introduces conformational flexibility, potentially altering binding kinetics. For example, replacing piperidine with morpholine in analogs reduced antimalarial activity against Plasmodium falciparum by 40% due to weaker hydrophobic interactions with falcipain-2’s active site .
Q. What computational strategies can predict the binding affinity of this compound to enzymatic targets like falcipain-2 in antimalarial research?
- Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-target interactions. Pharmacophore mapping identifies critical features (e.g., sulfonyl oxygen as a hydrogen bond acceptor). Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict reactive sites. Virtual screening against the Malaria Box Library validates selectivity .
Q. How should researchers resolve discrepancies in bioactivity data observed between in vitro assays and computational models for this compound?
- Answer : Cross-validate with orthogonal assays:
- In vitro : Dose-response curves (IC₅₀) in parasite viability assays (e.g., SYBR Green assay for Plasmodium).
- In silico : Free-energy perturbation (FEP) to quantify binding energy differences.
- Structural Analysis : Co-crystallization or cryo-EM to resolve binding modes. Discrepancies may arise from solvation effects or off-target interactions, requiring SAR studies on fluorophenyl positional isomers (3- vs. 4-substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
